molecular formula C20H21N3O4S2 B2560660 4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946331-34-6

4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2560660
CAS RN: 946331-34-6
M. Wt: 431.53
InChI Key: JYNKPFWISCWENL-UHFFFAOYSA-N
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Description

4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photothermal Materials

Certain derivatives of this compound exhibit photothermal properties. Researchers investigate their potential as agents for photothermal therapy, where localized heating can selectively destroy cancer cells. The compound’s absorption in the near-infrared region makes it particularly interesting for this purpose .

Organic Radical Materials

The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks. This property could be harnessed for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) .

Electrocatalysis

Researchers explore the compound’s electrocatalytic properties, especially in oxygen reduction reactions. For instance, CoTMPP@MCN (a derivative) shows high selectivity for two-electron oxygen reduction to produce hydrogen peroxide (H₂O₂). Its durability and efficiency make it a potential catalyst for fuel cells and other electrochemical devices .

properties

IUPAC Name

4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-25-13-8-9-14(16(10-13)27-3)23-18(21)17(29-20(23)28)19(24)22-11-12-6-4-5-7-15(12)26-2/h4-10H,11,21H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNKPFWISCWENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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